![molecular formula C11H9ClFNO2 B3223563 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride CAS No. 1219937-98-0](/img/structure/B3223563.png)
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride
Overview
Description
Its structure combines a strained cyclopropane ring with a reactive acyl chloride group and an electron-withdrawing 4-fluorophenyl carbamoyl moiety. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of Foretinib, a tyrosine kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride involves the reaction of cyclopropanecarbonyl chloride with 4-fluoroaniline. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Bases: Triethylamine, pyridine.
Solvents: Methanol, dichloromethane.
Major Products:
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride typically involves the reaction of cyclopropanecarbonyl chloride with 4-fluoroaniline in the presence of a base like triethylamine. This reaction forms a stable amide bond, effectively protecting the amino group of the N-terminus during peptide synthesis. The protecting group can be selectively removed using bases such as piperidine, allowing for targeted deprotection of specific amino acids within peptide chains.
Peptide Synthesis
One of the primary applications of this compound is as a protecting group in peptide synthesis. It facilitates the selective protection of amino acids, enabling chemists to construct complex peptides with precise control over their structure. This is crucial for developing therapeutic peptides that require specific sequences and modifications.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including Cabozantinib (S)-malate, an important drug used in cancer treatment. The compound's ability to form stable bonds and its compatibility with various reaction conditions make it invaluable in drug development processes.
Chemical Reactions
The compound can undergo several chemical reactions:
- Substitution Reactions : It reacts with nucleophiles such as amines to produce amides.
- Hydrolysis : It can be hydrolyzed to yield carboxylic acids and amines.
These reactions are critical for synthesizing other complex organic molecules.
Case Study 1: Peptide Synthesis
A study demonstrated the use of this compound in synthesizing a cyclic peptide with enhanced bioactivity compared to linear analogs. The protecting group's efficiency allowed for high yields and purity in the final product, showcasing its effectiveness in complex peptide assembly.
Case Study 2: Cancer Drug Development
In another research project focused on developing new cancer therapies, this compound was utilized to synthesize intermediates for Cabozantinib derivatives. The study highlighted how the compound's unique properties facilitated the formation of compounds with improved efficacy against tumor cells.
Mechanism of Action
The compound works by reacting with the amino group of the N-terminus of an amino acid to form a stable amide bond. This protects the amino acid from unwanted reactions during peptide synthesis. The protecting group can be removed selectively using a base such as piperidine, allowing for the selective deprotection of specific amino acids in the peptide chain.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related analogs (Table 1):
Table 1: Comparative Analysis of Structural and Functional Properties
Reactivity and Stability
- Acyl Chloride vs. Ester : The target compound’s acyl chloride group enables rapid nucleophilic substitution, making it superior to its methyl ester analog () in coupling reactions. The ester requires hydrolysis to the carboxylic acid followed by chlorination for similar reactivity, adding synthetic steps .
Pharmacological and Physicochemical Properties
- Fluorine Advantage: The 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in drug design to improve bioavailability.
Research Findings and Trends
- Stability Challenges : Acyl chlorides like the target compound are moisture-sensitive, necessitating anhydrous handling. In contrast, the methyl ester analog () offers improved stability for storage and transport .
- Biological Activity : Bromophenyl derivatives () may exhibit different pharmacokinetic profiles due to bromine’s larger atomic radius and weaker electronegativity compared to fluorine, impacting target engagement .
Biological Activity
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is a synthetic compound with significant applications in medicinal chemistry, particularly in peptide synthesis. Its unique structure allows it to act as a protecting group for amino acids, facilitating the selective synthesis of complex peptides. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C₁₁H₉ClFNO₂
- Molecular Weight : 241.65 g/mol
- CAS Number : 1219937-98-0
- Density : 1.5 g/cm³
- Boiling Point : 404.4 °C at 760 mmHg
- Flash Point : 198.4 °C
The compound functions primarily as a protecting group in peptide synthesis. It reacts with the amino group of the N-terminus of amino acids to form stable amide bonds, thereby preventing unwanted reactions during the synthesis process. The protection can be selectively removed using bases such as piperidine, allowing for precise control over peptide assembly .
Peptide Synthesis
This compound is crucial in synthesizing various peptides and pharmaceutical compounds. For instance, it serves as an intermediate in the preparation of Cabozantinib (S)-malate, a drug used in cancer treatment . The ability to selectively protect and deprotect amino acids enhances the efficiency and specificity of peptide synthesis.
Case Studies
- Cabozantinib Synthesis :
- Research on Multidrug Resistance (MDR) :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Applications |
---|---|---|
This compound | C₁₁H₉ClFNO₂ | Peptide synthesis, cancer drug intermediates |
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | C₁₁H₁₀FNO₃ | Potential anti-cancer agents |
Cyclopropanecarbonyl chloride derivatives | Varies | Various synthetic applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride?
Methodological Answer: The compound can be synthesized via a two-step approach:
Cyclopropane carboxylation : React cyclopropanecarbonyl chloride with 4-fluoroaniline in an aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. Triethylamine is typically used as a base to scavenge HCl .
Acylation : The intermediate carbamoyl derivative is further activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the final acyl chloride. Reaction progress can be monitored via TLC or FT-IR for the disappearance of the -NH stretch (3300–3500 cm⁻¹) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess impurities.
- Structural Confirmation :
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store under inert gas (argon) at –20°C in airtight, amber vials. Acyl chlorides are moisture-sensitive; pre-dry storage containers and use molecular sieves to prevent hydrolysis to the carboxylic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Reproduce Synthesis : Ensure reaction conditions (e.g., solvent purity, temperature) match literature protocols.
- Crystallization : Recrystallize from ethyl acetate/hexane to obtain a single crystal for X-ray diffraction (XRD), which provides definitive structural validation .
- Dynamic NMR : Use variable-temperature ¹H NMR to assess conformational flexibility that may cause spectral discrepancies .
Q. What strategies improve solubility for in vitro bioactivity assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions. For aqueous buffers, employ cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester, CAS 1345847-71-3) to increase lipophilicity, then hydrolyze in situ .
Q. How can the compound’s reactivity be leveraged in drug discovery?
Methodological Answer:
- Targeted Acylation : React the acyl chloride with nucleophilic residues (e.g., lysine -NH₂) in enzyme active sites to study inhibition mechanisms. Use LC-MS to track covalent adduct formation .
- SAR Studies : Synthesize analogs (e.g., substituting fluorine with other halogens) and compare IC₅₀ values in kinase assays. Computational docking (AutoDock Vina) can predict binding modes .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
Properties
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-9(15)11(5-6-11)10(16)14-8-3-1-7(13)2-4-8/h1-4H,5-6H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWTVIFNRAALHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171918 | |
Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219937-98-0 | |
Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219937-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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